molecular formula C12H9NO2S B1660514 N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine CAS No. 77822-82-3

N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine

Cat. No.: B1660514
CAS No.: 77822-82-3
M. Wt: 231.27 g/mol
InChI Key: TWKCGCHKEUVNLF-UHFFFAOYSA-N
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Description

N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine is a chemical compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized through the condensation of 2-thiophenecarboxaldehyde and 1,3-benzodioxol-5-amine, resulting in the formation of an imine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine involves the reaction between 2-thiophenecarboxaldehyde and 1,3-benzodioxol-5-amine. The reaction typically occurs under mild conditions, often in the presence of an acid catalyst to facilitate the condensation process. The reaction can be summarized as follows:

    Reactants: 2-thiophenecarboxaldehyde and 1,3-benzodioxol-5-amine.

    Catalyst: Acid catalyst (e.g., acetic acid).

    Solvent: Ethanol or methanol.

    Conditions: Reflux for several hours.

The reaction yields this compound as the primary product, along with water as a by-product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the thiophene ring.

Scientific Research Applications

N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine involves its interaction with molecular targets through the imine linkage. The compound can coordinate with metal ions, forming stable complexes that exhibit unique physicochemical properties. These metal complexes can interact with biological molecules, leading to various biological effects. The exact molecular pathways and targets depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

Similar Compounds

  • N,N′-bis(2-thienylmethylene)-1,2-diaminobenzene
  • N,N′-bis(2-thienylmethylene)-1,3-diaminobenzene
  • N,N′-bis(2-thienylmethylene)-1,4-diaminobenzene

Uniqueness

N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine is unique due to its specific structure, which combines the benzodioxole moiety with the thiophene ring through an imine linkage. This unique structure imparts distinct electronic and steric properties, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-thiophen-2-ylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2S/c1-2-10(16-5-1)7-13-9-3-4-11-12(6-9)15-8-14-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKCGCHKEUVNLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N=CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77822-82-3
Record name 1,3-Benzodioxol-5-amine, N-(2-thienylmethylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077822823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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